N-cyclopropyl-3-methoxybenzamide
Description
N-Cyclopropyl-3-methoxybenzamide is a benzamide derivative characterized by a cyclopropyl group attached to the amide nitrogen and a methoxy substituent at the para position of the aromatic ring. Its synthesis typically involves reacting 3-methoxybenzoyl chloride or 3-methoxybenzoic acid with cyclopropylamine under standard amidation conditions. Key physicochemical and spectral properties include:
This compound serves as a versatile intermediate in organic synthesis, particularly in the 1,3-difunctionalization of aminocyclopropanes to generate complex molecules like N-(3-iodo-1-methoxypropyl)-3-methoxybenzamide (92% yield) .
Properties
IUPAC Name |
N-cyclopropyl-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-3-8(7-10)11(13)12-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKMUBRDANYKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of N-cyclopropyl-3-hydroxybenzamide.
Reduction: Formation of N-cyclopropyl-3-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-methoxybenzamide is not well-documented. similar benzamide compounds are known to interact with various molecular targets, including enzymes and receptors. The methoxy group and the cyclopropyl ring may play a role in the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Aromatic Ring Modifications
N-Cyclopropyl-2-Methoxybenzamide (5k)
- Structure : Methoxy group at the ortho position.
- Melting point : 56–58°C (lower than 3g due to reduced symmetry and weaker crystal packing).
- Synthesis yield : 61% (lower than 3g’s 96%), reflecting steric hindrance during amidation .
N-Cyclopropyl-3-Methylbenzamide (5j)
- Structure : Methyl substituent instead of methoxy at the para position.
- Melting point : 95–97°C (similar to 3g, suggesting comparable crystallinity).
- ¹H NMR : δ 2.42 (s, CH₃) distinguishes it from 3g’s methoxy resonance .
N-[3-(3-Methoxyphenoxy)Propyl]Benzamide
Amide Nitrogen Substituent Variations
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structure : Bulky N,O-bidentate directing group.
N-Cyclopropylpivalamide (5m)
Functional Group Transformations and Reactivity
- N-(3-Iodo-1-Methoxypropyl)-3-Methoxybenzamide (4g) : Derived from 3g via iodination and methoxypropyl addition (92% yield). This highlights 3g’s role in forming electrophilic intermediates, a trait less evident in analogs like 5k or 5j .
- 3-((tert-Butoxycarbonyl)Amino)-3-Methoxy-2-Methylpropyl Benzoate (29): Demonstrates how methoxy groups in different positions (e.g., propyl chain vs. aromatic ring) alter synthetic pathways .
Data Tables
Table 1. Physicochemical Properties
Biological Activity
N-cyclopropyl-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, highlighting the compound's biological properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
This compound features a cyclopropyl group and a methoxy group attached to a benzamide core. This unique structure may influence its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
The precise mechanism of action for this compound is not thoroughly documented. However, similar benzamide compounds are known to interact with molecular targets, including enzymes and receptors. The presence of the methoxy group and the cyclopropyl ring may enhance binding affinity and specificity towards these targets, potentially affecting various biological pathways .
Biological Activities
Research suggests that this compound exhibits several biological activities:
- Antibacterial Activity : Some studies indicate that compounds with similar structures demonstrate antibacterial properties against Gram-positive bacteria. For instance, derivatives with methoxy groups have shown significant antibacterial activity .
- Antioxidant Activity : The methoxy group may contribute to antioxidant properties by stabilizing free radicals. Compounds with similar functional groups have been reported to enhance antioxidative capacity, which can protect cells from oxidative stress .
- Antiproliferative Activity : Preliminary data suggest that this compound may possess antiproliferative effects against certain cancer cell lines. This activity could be linked to its ability to inhibit specific cellular pathways involved in tumor growth .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Antibacterial Activity | Antioxidant Activity | Antiproliferative Activity |
|---|---|---|---|---|
| This compound | Cyclopropyl and methoxy groups | Moderate | High | Moderate |
| 3-Methoxybenzamide | Lacks cyclopropyl group | Low | Moderate | Low |
| 4-Bromo-N-cyclopropyl-3-methoxybenzamide | Contains bromine atom | High | Moderate | High |
This table illustrates how the presence of specific functional groups can significantly alter biological activities.
Case Studies
- Antibacterial Efficacy : In a study evaluating various benzamide derivatives, compounds similar to this compound demonstrated effective inhibition against Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging around 8 μM .
- Antioxidative Mechanisms : Research on methoxy-substituted benzimidazole carboxamides showed that the presence of methoxy groups enhances antioxidant activity by donating hydrogen atoms or electrons to stabilize free radicals. This mechanism suggests that this compound could exhibit similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
